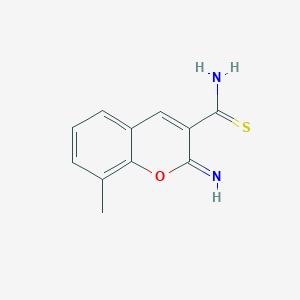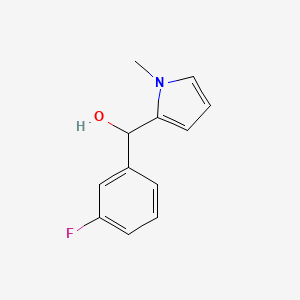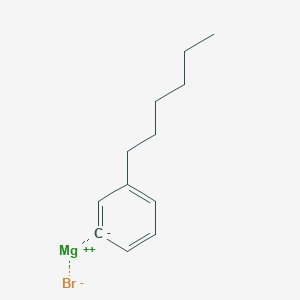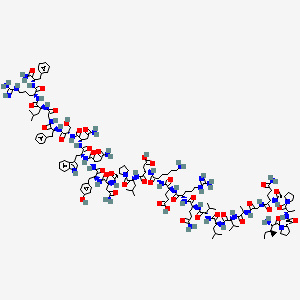
2-Imino-8-methyl-2H-1-benzopyran-3-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imino-8-methyl-2H-1-benzopyran-3-carbothioamide is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-8-methyl-2H-1-benzopyran-3-carbothioamide typically involves the reaction of 2H-1-benzopyran-3-carbothioamide with appropriate reagents under controlled conditions. One common method involves the use of 2H-1-benzopyran-3-carbothioamide as a starting material, which is then reacted with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the 8-position. The imino group is introduced through a subsequent reaction with an appropriate amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Imino-8-methyl-2H-1-benzopyran-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino or carbothioamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted benzopyran derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Imino-8-methyl-2H-1-benzopyran-3-carbothioamide involves its interaction with specific molecular targets and pathways. One notable pathway is the inhibition of the mTOR-p70S6K signaling pathway by activating AMPK. This leads to the down-regulation of SLC7A11, inhibition of System Xc-, and reduction of cysteine and glutathione levels, resulting in the accumulation of reactive oxygen species and induction of ferroptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Imino-2H-1-benzopyran-3-carboxamide
- 2-Imino-3-(1H-benzoimidazol-2-yl)-2H-1-benzopyran
- 2-Imino-4-methyl-2H-1-benzopyran-3-carbonitrile
Uniqueness
2-Imino-8-methyl-2H-1-benzopyran-3-carbothioamide is unique due to the presence of the methyl group at the 8-position and the carbothioamide group at the 3-position. These structural features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .
Eigenschaften
CAS-Nummer |
919092-04-9 |
|---|---|
Molekularformel |
C11H10N2OS |
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
2-imino-8-methylchromene-3-carbothioamide |
InChI |
InChI=1S/C11H10N2OS/c1-6-3-2-4-7-5-8(11(13)15)10(12)14-9(6)7/h2-5,12H,1H3,(H2,13,15) |
InChI-Schlüssel |
YHHODNBNSJNVEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C(C(=N)O2)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-phenylbutanoic acid](/img/structure/B12637000.png)



![16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one](/img/structure/B12637045.png)



![5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637063.png)





